2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of methoxyphenoxy and methylphenylmethyl groups attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with formaldehyde to form 2-(2-methoxyphenoxy)methanol. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methoxyphenoxy)methyl]-1-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazole
- 2-[(2-methoxyphenoxy)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazole
- 2-[(2-methoxyphenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole
Uniqueness
2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17-11-13-18(14-12-17)15-25-20-8-4-3-7-19(20)24-23(25)16-27-22-10-6-5-9-21(22)26-2/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTZKFZJMSLJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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